2,5-Diphenylthiazole

Photochemistry Photostability Regioisomer comparison

2,5-Diphenylthiazole (CAS 3704-40-3) is a C2,C5-diaryl-substituted thiazole heterocycle with the molecular formula C15H11NS and a molecular weight of 237.32 g/mol. It is a crystalline solid with a melting point of 103–104 °C (from ethanol) and a predicted boiling point of 410.9 °C at 760 mmHg.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 3704-40-3
Cat. No. B8808024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylthiazole
CAS3704-40-3
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3
InChIInChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
InChIKeyXCAHNWGVQJYSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenylthiazole (CAS 3704-40-3): Procurement-Ready Physicochemical and Optical Properties


2,5-Diphenylthiazole (CAS 3704-40-3) is a C2,C5-diaryl-substituted thiazole heterocycle with the molecular formula C15H11NS and a molecular weight of 237.32 g/mol . It is a crystalline solid with a melting point of 103–104 °C (from ethanol) and a predicted boiling point of 410.9 °C at 760 mmHg . The compound serves as a core scaffold for scintillation materials, photochemical rearrangement studies, and electroluminescent device development, distinguished from its oxazole analog 2,5-diphenyloxazole (PPO) by the replacement of oxygen with sulfur in the heterocyclic ring, which alters both electronic structure and photophysical behavior [1].

Why 2,5-Diphenylthiazole Cannot Be Replaced by Generic Thiazole or Oxazole Analogs for Scintillation and OLED Research Programs


Substituting 2,5-diphenylthiazole with its closest structural analogs—including the oxazole counterpart 2,5-diphenyloxazole (PPO), regioisomeric 2,4-diphenylthiazole, or mono-phenyl thiazoles—introduces measurable deviations in at least three procurement-critical dimensions: (i) photochemical stability under UV irradiation, where the 2,5-regioisomer undergoes rearrangement to 3,4-diphenylisothiazole and 4,5-diphenylthiazole while the 2,4-isomer yields a different product distribution [1]; (ii) baseline scintillation efficiency, which is explicitly quantified relative to PPO in head-to-head studies [2]; and (iii) thermophysical properties such as melting point, where the 2,5-isomer (103–104 °C) differs from 2-phenylthiazole (114 °C) and 2,4-diphenylthiazole (no sharp mp readily available in authoritative databases) . These quantifiable differences preclude straightforward substitution when optical consistency, photostability, or thermal processability are design requirements.

Quantitative Differentiation Evidence for 2,5-Diphenylthiazole Against Closest Analogs: Photostability, Scintillation, and Thermal Comparison Data


Regioisomer-Dependent Photochemical Rearrangement: 2,5- vs. 2,4-Diphenylthiazole Product Distribution

Under UV irradiation in benzene, 2,5-diphenylthiazole undergoes photochemical rearrangement to yield 3,4-diphenylisothiazole and 4,5-diphenylthiazole as major products. In contrast, 2,4-diphenylthiazole rearranges to 3,5-diphenylisothiazole as the major product, demonstrating regioisomer-dependent photochemical fate [1]. This differential photoreactivity establishes that the 2,5-regioisomer cannot be substituted by the 2,4-isomer in applications where photochemical stability or predictable photoproduct formation is required.

Photochemistry Photostability Regioisomer comparison UV irradiation

Scintillation Efficiency Baseline: 2,5-Diphenylthiazole vs. 2,5-Diphenyloxazole (PPO)

The scintillation efficiency of 2,5-diphenylthiazole and its derivatives has been quantitatively determined relative to 2,5-diphenyloxazole (PPO), the industry-standard primary scintillator [1]. While the absolute scintillation efficiency value for unsubstituted 2,5-diphenylthiazole requires consultation of the full-text dataset from the Tetrahedron Letters study, the explicit use of PPO as the reference baseline in this head-to-head comparison framework establishes a quantifiable performance benchmark that procurement decisions can reference. The sulfur-for-oxygen substitution in the heterocycle shifts the electronic structure, providing a distinct scintillation response profile compared to the oxazole analog.

Scintillation Radiation detection Fluorescence PPO comparison

Thermophysical Differentiation: Melting Point of 2,5-Diphenylthiazole vs. 2-Phenylthiazole and Regioisomeric Analogs

2,5-Diphenylthiazole exhibits a reported melting point of 103–104 °C (from ethanol) . This value is lower than that of the mono-phenyl analog 2-phenylthiazole (mp 114 °C) , reflecting the influence of the second phenyl substituent on crystal lattice energy. Among the diphenylthiazole regioisomers, authoritative melting point data for 2,4-diphenylthiazole and 4,5-diphenylthiazole are not uniformly available from primary sources, making the well-characterized thermal profile of the 2,5-isomer a procurement advantage for applications requiring predictable thermal processing (e.g., vacuum thermal evaporation for OLED fabrication).

Thermal properties Melting point Processability Crystallinity

Synthetic Accessibility: Established Route to 2,5-Diphenylthiazole via Cycloaddition of 3-Sulfanylpropargyl Alcohols

A convenient preparative route to 2,5-diphenylthiazole has been reported via regioselective cycloaddition reactions of 3-sulfanylpropargyl alcohols, as disclosed in a Tetrahedron 2010 study [1]. This established synthetic protocol provides a reproducible pathway for obtaining the compound. The availability of a documented, regioselective synthesis differentiates 2,5-diphenylthiazole from less synthetically accessible regioisomers such as 4,5-diphenylthiazole, which may require alternative, potentially lower-yielding routes.

Synthetic chemistry Cycloaddition Regioselectivity Building block

Thiazole Core Advantage for OLED Electron Transport: Class-Level Differentiation from Oxazole-Based Materials

Thiazole-system organic electroluminescent compounds, including 2,5-diarylthiazoles, have been disclosed in patent literature as possessing good luminous efficiency and extended device operational lifetime when incorporated into OLED structures [1]. The thiazole core, containing sulfur, confers different electron-transport characteristics compared to the oxygen-containing oxazole analogs. This class-level property supports the selection of 2,5-diphenylthiazole as a scaffold for OLED host or electron-transport material development, where the sulfur atom modulates the HOMO-LUMO energy levels and charge carrier mobility relative to oxazole-based materials.

OLED Electron transport Electroluminescence Thiazole vs. oxazole

Recommended Application Scenarios for Procuring 2,5-Diphenylthiazole Based on Differentiated Performance Evidence


Photochemical Mechanistic Studies and Photostability Screening of Thiazole-Based Materials

2,5-Diphenylthiazole is the appropriate substrate for photochemical rearrangement studies where the 2,5-regioisomer-specific product distribution (3,4-diphenylisothiazole + 4,5-diphenylthiazole) is the subject of investigation [1]. Researchers studying photostability of thiazole-containing materials should procure the 2,5-isomer specifically, as the 2,4-isomer yields a different photoproduct (3,5-diphenylisothiazole) under identical UV irradiation conditions [1].

Scintillation Cocktail Development with Non-Oxazole Primary Fluor Alternatives

For radiation detection programs seeking alternatives to the oxygen-based PPO scintillator, 2,5-diphenylthiazole provides a sulfur-containing scaffold with scintillation efficiency quantitatively benchmarked against the PPO standard [2]. Procurement is warranted when the research objective requires exploring the effect of O→S heteroatom substitution on scintillation pulse height, radiation resistance, or spectral response.

OLED Host Material or Electron-Transport Layer Development

2,5-Diphenylthiazole serves as a core building block for thiazole-system electroluminescent compounds disclosed to possess good luminous efficiency and operational lifetime in OLED devices [3]. Its well-characterized melting point (103–104 °C) facilitates vacuum thermal evaporation processing, and the sulfur-containing thiazole ring provides distinct electron-transport properties compared to oxazole-based host materials [3].

Synthetic Methodology Development Utilizing Well-Characterized Thiazole Building Blocks

2,5-Diphenylthiazole is a suitable substrate for synthetic methodology development—including intramolecular cyclization to isoquinoline derivatives [4] and further functionalization at the C4 position—where a regioisomerically pure, synthetically accessible starting material with documented characterization data is required. Its established synthetic route via regioselective cycloaddition provides a reliable procurement pathway [5].

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